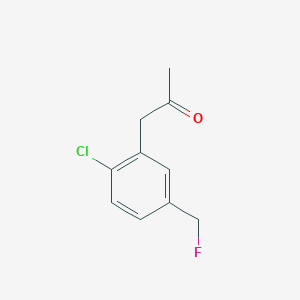
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of difluoromethoxy and trifluoromethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the conversion of functional groups to simpler forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde derivative.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromopropyl)-4-methoxybenzene
- 1-(3-Bromopropyl)-4-(trifluoromethoxy)benzene
- 1-(3-Bromopropyl)-4-(difluoromethoxy)benzene
Uniqueness
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene is unique due to the combination of difluoromethoxy and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C11H10BrF5O2 |
|---|---|
Poids moléculaire |
349.09 g/mol |
Nom IUPAC |
4-(3-bromopropyl)-1-(difluoromethoxy)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(18-10(13)14)9(6-7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |
Clé InChI |
WXUKBWDERMAPGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCBr)OC(F)(F)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


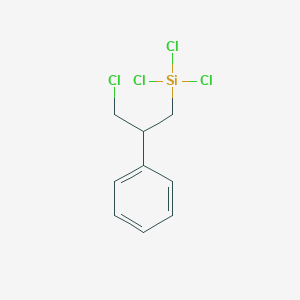
![Imidazo[1,2-a]pyridine,8-(2-propenyloxy)-](/img/structure/B14047031.png)
![(R)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14047037.png)
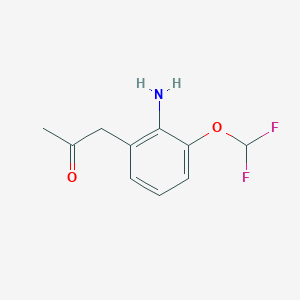
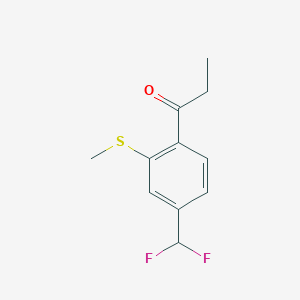
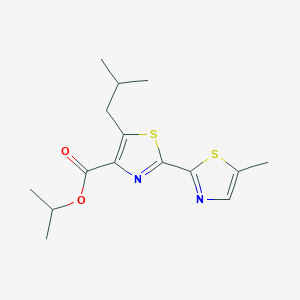
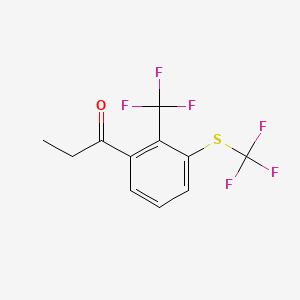
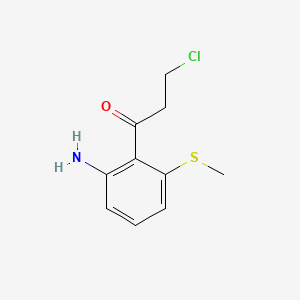
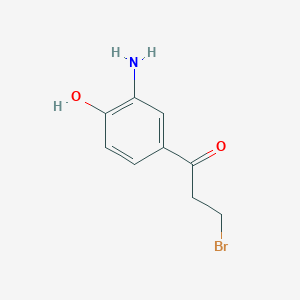
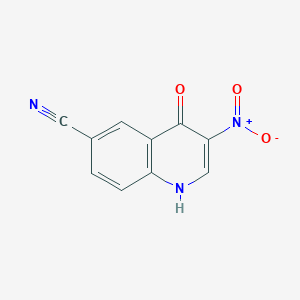
![6-Bromo-8-fluoroimidazo[1,5-a]pyridine](/img/structure/B14047072.png)
![5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl](/img/structure/B14047075.png)
